DENV Antiviral Activity: Ester vs. Phenol
The closest published analog, 3-((6-bromoquinolin-4-yl)amino)phenol (compound 12), demonstrated an EC50 of 0.63 µM against DENV infection in cellular assays. [1] While direct head-to-head testing data for the methyl ester variant is not yet published, SAR analysis of this series indicates that the benzoate ester serves as a metabolically labile prodrug moiety, with the potential for altered potency relative to the stable phenol. [2] The ester pro-moiety is expected to enhance cellular permeability (computed LogP 4.3) compared to the more polar phenol, potentially improving oral bioavailability in downstream in vivo models. [3]
| Evidence Dimension | Antiviral Potency (DENV EC50) and Functional Group Impact |
|---|---|
| Target Compound Data | Not directly published; predicted to differ in potency and PK from phenol analog. |
| Comparator Or Baseline | 3-((6-bromoquinolin-4-yl)amino)phenol (Compound 12): EC50 = 0.63 µM. |
| Quantified Difference | Potency shift is unknown, but the replacement of a phenolic -OH with a methyl ester (-COOCH3) introduces metabolic liability and predictive changes to permeability, potentially affecting the EC50 value and in vivo half-life. |
| Conditions | DENV cellular infection assay (Vero or BHK-21 cells; see source for details). |
Why This Matters
This positions the methyl ester as a strategic tool compound for investigators aiming to establish SAR for antiviral 4-anilinoquinoline series, as it bridges the gap between active but rapidly metabolized free phenols and more drug-like ester prodrugs.
- [1] Molecules, 2021, 26(23), 7338. Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. View Source
- [2] Bioorganic & Medicinal Chemistry Letters, 2019, 29(12), 1485-1490. 3-Substituted Quinolines as RORγt Inverse Agonists. View Source
- [3] PubChem Compound Summary. Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate. CID 46397805. Computed Properties (XLogP3-AA). View Source
